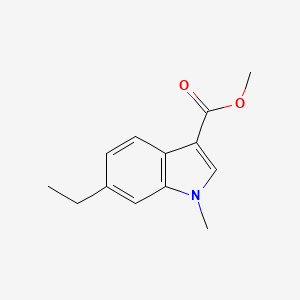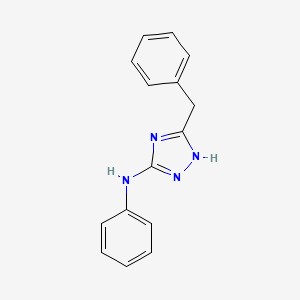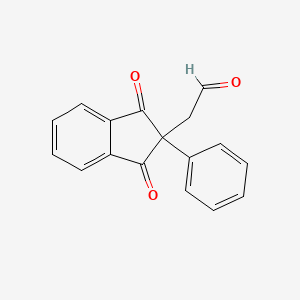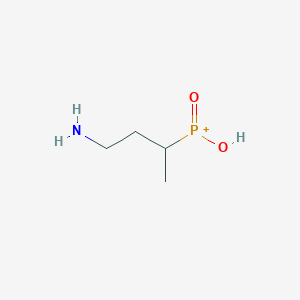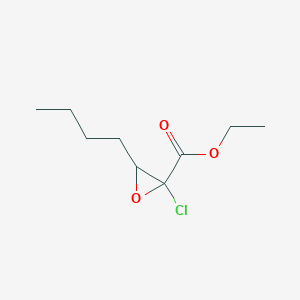
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is an organic compound with the molecular formula C9H15ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester typically involves the reaction of an appropriate aldehyde or ketone with ethyl dichloroacetate in the presence of a base such as sodium ethoxide or sodium amide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Ring-opening reactions: Catalysts like tertiary amines or Lewis acids in solvents such as dichloromethane or ethanol.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted oxiranecarboxylic acid esters.
Ring-opening reactions: β-Hydroxy esters.
Oxidation and reduction: Carboxylic acids and alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials science: Utilized in the production of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Agriculture: Employed in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester involves the reactivity of the epoxide ring and the ester functional group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form β-hydroxy esters. The ester group can undergo hydrolysis to produce carboxylic acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a butyl group.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Contains a phenyl group and lacks the chlorine atom.
Uniqueness
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is unique due to the presence of both a butyl group and a chlorine atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
111055-65-3 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 3-butyl-2-chlorooxirane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7-9(10,13-7)8(11)12-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
DNOBYWMUTDQTAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(O1)(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


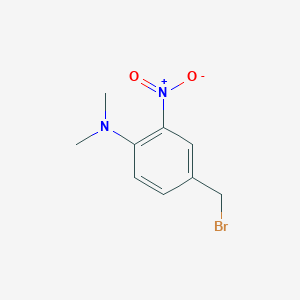

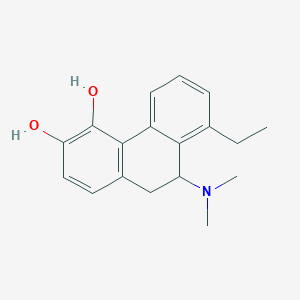
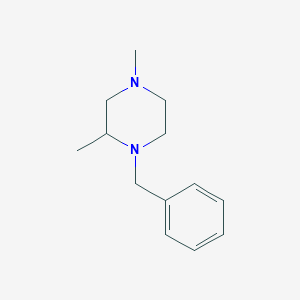
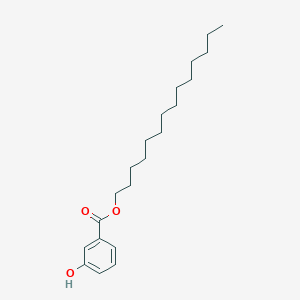



![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
